![molecular formula C14H25IN3O3 B13800929 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL is a stable nitroxide radical compound with the molecular formula C14H26IN3O3 and a molecular weight of 411.286 g/mol . It is known for its unique properties as a spin label, making it valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, including 2-iodoacetamide and 3-aminopropylcarbamoyl-PROXYL.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The iodoacetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include oxoammonium cations, hydroxylamines, and substituted derivatives.
Aplicaciones Científicas De Investigación
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL has a wide range of scientific research applications:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: In biological research, it is employed to label proteins and nucleic acids, allowing for the investigation of their structure and function.
Medicine: The compound is used in medical research to study oxidative stress and its effects on cells and tissues.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL involves its ability to act as a spin label. The nitroxide radical interacts with molecular targets, allowing for the detection of changes in the local environment through EPR spectroscopy. This interaction provides valuable information about molecular dynamics, conformational changes, and interactions with other molecules .
Comparación Con Compuestos Similares
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
3-Carbamoyl-PROXYL: Lacks the iodoacetamido group, making it less reactive in substitution reactions.
3-Carboxy-PROXYL: Contains a carboxyl group instead of the carbamoyl group, affecting its solubility and reactivity.
3-Maleimido-PROXYL: Contains a maleimide group, which makes it suitable for conjugation with thiol groups in proteins.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propiedades
Fórmula molecular |
C14H25IN3O3 |
|---|---|
Peso molecular |
410.27 g/mol |
InChI |
InChI=1S/C14H25IN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20) |
Clave InChI |
XUQAVKPTKCCCPP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


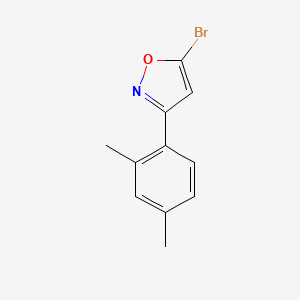

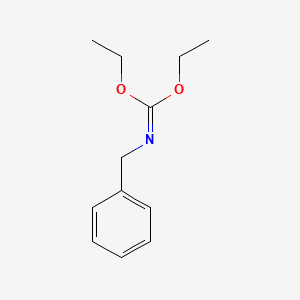
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
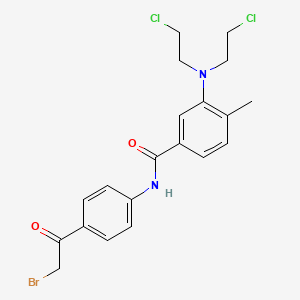

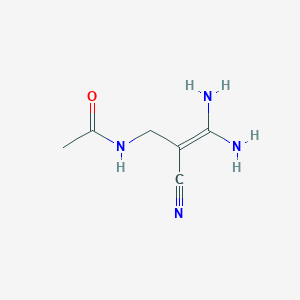
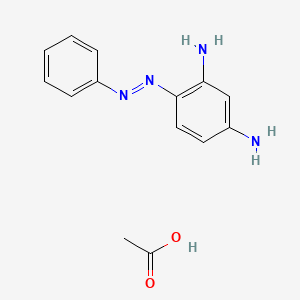
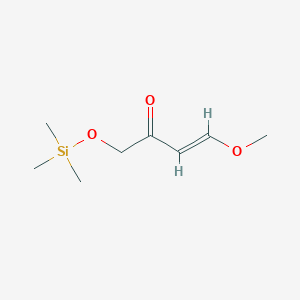
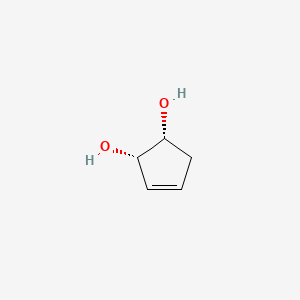
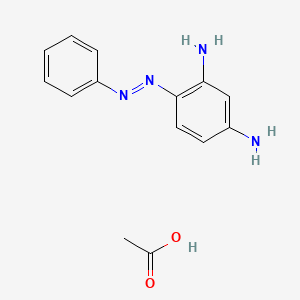
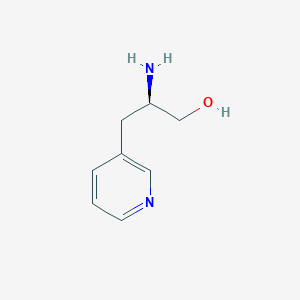
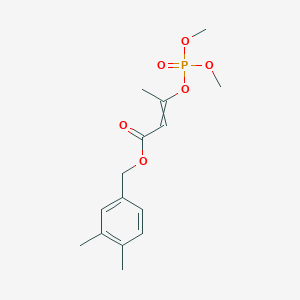
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
